REACTION_CXSMILES
|
[CH2:1](Br)[CH2:2][CH2:3][CH:4]=[CH2:5].[NH:7]1[CH:11]=[CH:10][N:9]=[CH:8]1.C(=O)(O)[O-].[Na+]>CO>[CH2:1]([N:7]1[CH:11]=[CH:10][N:9]=[CH:8]1)[CH2:2][CH2:3][CH:4]=[CH2:5] |f:2.3|
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
C(CCC=C)Br
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
was stirred for a further 50 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
ADDITION
|
Details
|
After addition the mixture
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the insoluble matter
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to a yellow oil
|
Type
|
WASH
|
Details
|
washed with ether (50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to leave a yellow oil as crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified on silica gel column
|
Type
|
DISTILLATION
|
Details
|
1.0 g distilled in vacuo b.p. 132°/12 mm, yield 0.9 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |